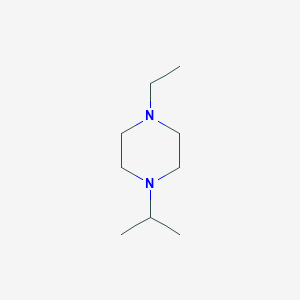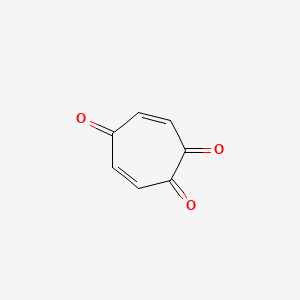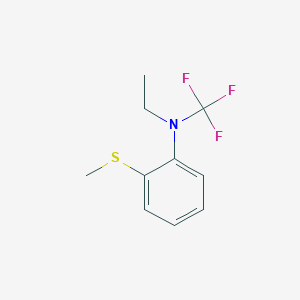
Methyl 3,6-dimethyltetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,6-dimethyltetracosanoate is a chemical compound with the molecular formula C27H54O2. It is an ester derived from tetracosanoic acid, featuring methyl groups at the 3rd and 6th positions of the carbon chain. This compound is part of the fatty acid methyl esters (FAME) category and is known for its applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-dimethyltetracosanoate typically involves the esterification of 3,6-dimethyltetracosanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the transesterification of triglycerides containing 3,6-dimethyltetracosanoic acid. This process involves the reaction of the triglycerides with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,6-dimethyltetracosanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base catalyst.
Major Products Formed
Oxidation: 3,6-dimethyltetracosanoic acid.
Reduction: 3,6-dimethyltetracosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3,6-dimethyltetracosanoate has several applications in scientific research:
Chemistry: Used as a reference compound in the study of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mécanisme D'action
The mechanism by which methyl 3,6-dimethyltetracosanoate exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed by esterases to release 3,6-dimethyltetracosanoic acid, which can then participate in various metabolic pathways. The compound’s methyl groups may also influence its interaction with biological targets, enhancing its stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tetracosanoate: Lacks the methyl groups at the 3rd and 6th positions.
Methyl 3-methyltetracosanoate: Contains a single methyl group at the 3rd position.
Methyl 6-methyltetracosanoate: Contains a single methyl group at the 6th position.
Uniqueness
Methyl 3,6-dimethyltetracosanoate is unique due to the presence of two methyl groups at specific positions on the carbon chain. This structural feature can influence its physical and chemical properties, such as melting point, solubility, and reactivity. The compound’s unique structure also makes it a valuable reference compound in the study of branched fatty acid methyl esters.
Propriétés
Numéro CAS |
55281-92-0 |
|---|---|
Formule moléculaire |
C27H54O2 |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
methyl 3,6-dimethyltetracosanoate |
InChI |
InChI=1S/C27H54O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(2)22-23-26(3)24-27(28)29-4/h25-26H,5-24H2,1-4H3 |
Clé InChI |
FTOTWLLVTKCVTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C)CCC(C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13960013.png)


![5-ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B13960032.png)



![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)

![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)

![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)

